3-Anilino-N-phenylbut-2-enamide
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Overview
Description
3-Anilino-N-phenylbut-2-enamide is an organic compound that belongs to the class of enamides. Enamides are derivatives of amides where the nitrogen atom is bonded to an alkene carbon. This compound is characterized by the presence of an aniline group and a phenyl group attached to a but-2-enamide backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-N-phenylbut-2-enamide typically involves the condensation of acetoacetanilide with ammonia, followed by further reactions to introduce the phenyl group. One common method involves the use of electrophilic activation of amides. For example, the combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride can be used to activate the amide, facilitating the formation of the enamide .
Industrial Production Methods
the principles of green chemistry, such as solvent-free conditions and the use of eco-friendly reagents, are often applied to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Anilino-N-phenylbut-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
3-Anilino-N-phenylbut-2-enamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: It is investigated for its potential anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-Anilino-N-phenylbut-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
N-Arylcinnamamide Derivatives: These compounds share a similar structural framework and exhibit comparable biological activities.
Crotonylfentanyl: This compound is a structural isomer with similar chemical properties.
Uniqueness
3-Anilino-N-phenylbut-2-enamide is unique due to its specific combination of aniline and phenyl groups attached to a but-2-enamide backbone. This structural arrangement imparts distinct reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
24572-69-8 |
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Molecular Formula |
C16H16N2O |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
3-anilino-N-phenylbut-2-enamide |
InChI |
InChI=1S/C16H16N2O/c1-13(17-14-8-4-2-5-9-14)12-16(19)18-15-10-6-3-7-11-15/h2-12,17H,1H3,(H,18,19) |
InChI Key |
DZMZBRYJCAXKPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)NC1=CC=CC=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
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